
Spectroscopic Profile of 1-(4-
bromophenyl)pyridin-2(1H)-one: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-(4-bromophenyl)pyridin-2(1H)-

one

Cat. No.: B2370947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
bromophenyl)pyridin-2(1H)-one, a compound of interest in medicinal chemistry and materials

science. Due to the limited availability of a complete, published dataset for this specific

molecule, this guide presents a combination of expected spectroscopic values derived from

closely related analogs and detailed experimental protocols for obtaining the spectral data. This

information is intended to serve as a valuable resource for researchers working with N-aryl-2-

pyridinone scaffolds.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 1-(4-
bromophenyl)pyridin-2(1H)-one and its structural analogs. These values are crucial for the

identification and characterization of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Observed

Chemical Shift

(δ, ppm) for

Analogs

Multiplicity

Coupling

Constant (J,

Hz)

H-3 6.2 - 6.4

6.25 (for 1-

phenylpyridin-

2(1H)-one)

d ~9.0

H-4 7.3 - 7.5

7.40 (for 1-

phenylpyridin-

2(1H)-one)

t ~7.5

H-5 6.6 - 6.8

6.68 (for 1-

phenylpyridin-

2(1H)-one)

d ~6.5

H-6 7.5 - 7.7

7.55 (for 1-

phenylpyridin-

2(1H)-one)

t ~7.0

H-2', H-6' 7.2 - 7.4

7.30 (for 1-(4-

chlorophenyl)pyri

din-2(1H)-one)

d ~8.5

H-3', H-5' 7.5 - 7.7

7.60 (for 1-(4-

chlorophenyl)pyri

din-2(1H)-one)

d ~8.5

Table 2: ¹³C NMR Spectroscopic Data
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Carbon Assignment
Expected Chemical Shift (δ,

ppm)

Observed Chemical Shift (δ,

ppm) for Analogs

C-2 160 - 162
161.5 (for 1-phenylpyridin-

2(1H)-one)

C-3 105 - 107
106.2 (for 1-phenylpyridin-

2(1H)-one)

C-4 138 - 140
139.8 (for 1-phenylpyridin-

2(1H)-one)

C-5 120 - 122
121.3 (for 1-phenylpyridin-

2(1H)-one)

C-6 130 - 132
131.7 (for 1-phenylpyridin-

2(1H)-one)

C-1' 138 - 140

139.5 (for 1-(4-

chlorophenyl)pyridin-2(1H)-

one)

C-2', C-6' 128 - 130

129.5 (for 1-(4-

chlorophenyl)pyridin-2(1H)-

one)

C-3', C-5' 131 - 133

132.1 (for 1-(4-

chlorophenyl)pyridin-2(1H)-

one)

C-4' 120 - 122

121.8 (for 1-(4-

chlorophenyl)pyridin-2(1H)-

one)

Table 3: Infrared (IR) Spectroscopy Data
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Functional Group
Expected

Wavenumber (cm⁻¹)

Observed

Wavenumber (cm⁻¹)

for Analogs

Intensity

C=O (Amide) 1650 - 1680

1665 (for 1-

phenylpyridin-2(1H)-

one)

Strong

C=C (Aromatic) 1580 - 1620
1590, 1610 (for N-

aryl-2-pyridinones)
Medium-Strong

C-N (Aromatic) 1250 - 1350
1300 (for N-aryl-2-

pyridinones)
Medium

C-Br 500 - 600
~550 (typical for Aryl-

Br)
Medium-Strong

C-H (Aromatic) 3000 - 3100
~3050 (typical for

aromatic C-H)
Medium

Table 4: Mass Spectrometry Data
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Ion Expected m/z
Observed m/z for

Analogs
Notes

[M]⁺ 249/251 -

Molecular ion peak

with characteristic

bromine isotope

pattern (approx. 1:1

ratio).

[M-Br]⁺ 170 -

Fragment

corresponding to the

loss of the bromine

atom.

[M-CO]⁺ 221/223 -

Fragment

corresponding to the

loss of a carbonyl

group.

[C₆H₄Br]⁺ 155/157 -

Fragment

corresponding to the

bromophenyl cation.

[C₅H₅NO]⁺ 95 -

Fragment

corresponding to the

pyridinone ring.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 1-(4-bromophenyl)pyridin-2(1H)-
one are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm BBO probe.

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing: The raw data is processed using appropriate software (e.g., MestReNova,

TopSpin). Fourier transformation, phase correction, and baseline correction are applied.

Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of the ATR accessory.

Acquisition:
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Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The spectrum is typically displayed as transmittance (%) versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q

Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an

electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted

and infused directly into the mass spectrometer or analyzed via liquid chromatography-mass

spectrometry (LC-MS).

Acquisition (Direct Infusion ESI-MS):

Ionization Mode: Positive

Sheath Gas Flow Rate: 10 (arbitrary units)

Aux Gas Flow Rate: 2 (arbitrary units)

Sweep Gas Flow Rate: 0 (arbitrary units)

Spray Voltage: 3.5 kV

Capillary Temperature: 320 °C

S-Lens RF Level: 50

Mass Range: m/z 50-750

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2370947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The acquired mass spectra are analyzed to determine the mass-to-charge

ratio (m/z) of the molecular ion and major fragment ions. The isotopic pattern for bromine-

containing fragments is a key diagnostic feature.

Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a synthesized compound

like 1-(4-bromophenyl)pyridin-2(1H)-one is depicted in the following diagram.

Workflow for Spectroscopic Analysis of 1-(4-bromophenyl)pyridin-2(1H)-one

Compound Synthesis

Spectroscopic Characterization

Data Analysis and Confirmation

Synthesis of 
1-(4-bromophenyl)pyridin-2(1H)-one

NMR Spectroscopy
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Purified Compound

IR Spectroscopy

Purified Compound

Mass Spectrometry
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Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.
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Disclaimer: The spectroscopic data presented in the tables are based on values reported for

structurally analogous compounds and predictive models due to the absence of a complete,

peer-reviewed, and published dataset for 1-(4-bromophenyl)pyridin-2(1H)-one at the time of

this guide's compilation. The provided experimental protocols are standard methodologies for

the characterization of such organic compounds. Researchers are advised to acquire their own

experimental data for definitive structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-bromophenyl)pyridin-
2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2370947#spectroscopic-data-of-1-4-bromophenyl-
pyridin-2-1h-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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